molecular formula C29H46O2 B027358 (8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione CAS No. 23670-94-2

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione

Cat. No. B027358
CAS RN: 23670-94-2
M. Wt: 426.7 g/mol
InChI Key: UVFOCYGYACXLAY-ZDQUCUCBSA-N
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Description

This report delves into the specifics of the complex steroid derivative, focusing on its synthesis, molecular structure, chemical reactions, and properties. Steroid derivatives, including this compound, play significant roles in various biochemical processes and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related cyclopenta[a]phenanthrenes often involves multi-step chemical procedures, optimizing conditions for creating desired structures with high precision. A study optimized the preparation of hexahydro-15H-cyclopenta[a]phenanthren-11,17-dione derivatives, which are structurally related to the compound , employing ethylene diketal intermediates for synthesis of specific analogues (Coombs, 1999).

Molecular Structure Analysis

Molecular structure analysis of cyclopenta[a]phenanthrene derivatives reveals intricate conformations and stereochemistry crucial for their biological activity. For instance, the structure of 17βH-Periplogenin, a related compound, showcases chair conformations of its rings and specific orientations that are foundational for its interaction with biological targets (Yu-wei Zhang et al., 2012).

Chemical Reactions and Properties

Cyclopenta[a]phenanthrenes undergo various chemical reactions, indicative of their reactivity and functional group transformations. These reactions include electrophilic substitutions, Diels-Alder reactions, and oxidation-reduction processes, which are fundamental in modifying their structures for specific applications (Minaba & Suzuki, 1986).

Scientific Research Applications

  • Triterpenoid Isolation : This compound is identified as a triterpenoid isolated from Skimmia laureola (Hussain, Rehman, & Parvez, 2010).

  • Synthesis of Hormone Pharmaceuticals : It serves as an important intermediate in the synthesis of hormone pharmaceuticals (Nie, Wang, & Zhou, 2006).

  • Traditional Chinese Medicine : A derivative, 17α-H-Periplogenin, from the root bark of Periploca sepium Bunge, is used in Chinese traditional herbal medicine (Zhang et al., 2012).

  • Antifungal and Anticancer Activities : Triorganotin(IV) derivatives of this compound exhibit promising antifungal and anticancer activities (Shaheen et al., 2014).

  • Molecular Structure Studies : The compound with its diverse molecular structure, associates into linear supramolecular chains via C-HO interactions (Ketuly et al., 2010).

  • Synthesis of Carcinogenic Analogues : It has been optimized for the synthesis of potentially carcinogenic analogues (Coombs, 1999).

  • Diabetic Retinopathy : Sac-0601, a pseudo-sugar derivative, prevents retinal vascular leakage in diabetic retinopathy models (Maharjan et al., 2011).

  • Inhibitors of Androgen Biosynthesis : Androsterone derivatives inhibit androgen biosynthesis (Djigoué et al., 2012).

  • Crystal Structure Analysis : The crystal structure of prednisolone acetate, a derivative, is studied using a transferred multipolar atom model (Shahid et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, allergic skin reaction, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h16,18-20,22-25H,7-15,17H2,1-6H3/t19-,20-,22+,23-,24+,25+,28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFOCYGYACXLAY-ZDQUCUCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC(=O)C4=CC(=O)CCC34C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4=CC(=O)CC[C@]34C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50946484
Record name Stigmast-4-ene-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stigmast-4-ene-3,6-dione

CAS RN

23670-94-2
Record name Stigmast-4-ene-3,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23670-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stigmast-4-ene-3,6-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023670942
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stigmast-4-ene-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50946484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
Reactant of Route 2
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
Reactant of Route 3
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
Reactant of Route 4
Reactant of Route 4
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
Reactant of Route 5
Reactant of Route 5
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
Reactant of Route 6
(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione

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